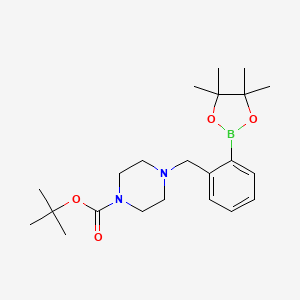

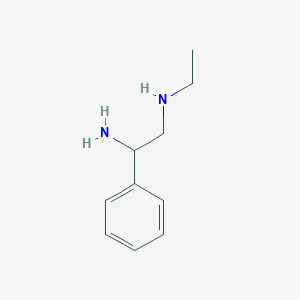

(2-Amino-2-phenylethyl)(ethyl)amine

Vue d'ensemble

Description

“(2-Amino-2-phenylethyl)(ethyl)amine” is a derivative of 2-Phenylethylamine, which is a water-soluble amine with a fishy odor . It is often referred to simply as “phenethylamine” and occurs widely in nature: in animals, plants, fungi, and bacteria alike .

Synthesis Analysis

The synthesis of 2-Phenylethylamine was first achieved in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University via the reduction of benzyl cyanide with sodium in ethanol . Later synthetic methods included benzyl cyanide reduction with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene with lithium aluminum hydride .Molecular Structure Analysis

The nitrogen atom in amines like “(2-Amino-2-phenylethyl)(ethyl)amine” is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis

Phenethylamine, the parent compound of “(2-Amino-2-phenylethyl)(ethyl)amine”, is a central nervous system stimulant and is related to many psychoactive compounds such as the amphetamines and catecholamines . It regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .Physical And Chemical Properties Analysis

Phenethylamine is a colorless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether . Its density is 0.964 g/ml and its boiling point is 195 °C .Applications De Recherche Scientifique

Degradation of Nitrogen-Containing Compounds

Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds like (2-Amino-2-phenylethyl)(ethyl)amine. They improve the overall efficacy of treatment schemes for these resistant compounds used in textiles, agriculture, and chemical industries. AOPs like Ozone and Fenton processes are highly reactive towards various amines, dyes, and pesticides. Degradation mechanisms vary with pH, and hybrid methods offer tailored, efficient solutions for specific effluents (Bhat & Gogate, 2021).

Catabolism in Pseudomonas Species

Pseudomonas species can degrade biogenic amines like (2-Amino-2-phenylethyl)(ethyl)amine, using them as carbon and energy sources. These pathways lead to identifying numerous catabolic enzymes, regulators, and transport systems. Understanding these pathways allows the design of genetically manipulated microbes to eliminate amines from various sources, highlighting significant biotechnological applications (Luengo & Olivera, 2020).

Functionalized Metal-Organic Frameworks (MOFs)

Amine-functionalized MOFs, due to the strong interaction between CO2 and basic amino functionalities, have drawn significant attention for CO2 capture. Methods like in situ synthesis, post-modification, and physical impregnation are developed to prepare amine-functionalized MOFs with high CO2 sorption capacity. These MOFs also show potential in catalysis, indicating their broad scientific application scope (Lin, Kong, & Chen, 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

Propriétés

IUPAC Name |

N'-ethyl-1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10,12H,2,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEFXICITKYXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-2-phenylethyl)(ethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)